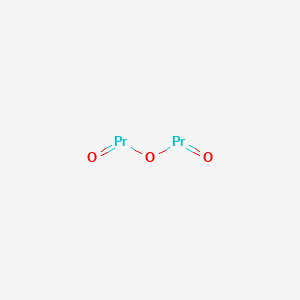
oxo(oxopraseodymiooxy)praseodymium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium oxide, with the chemical formula Pr6O11, is an inorganic compound composed of praseodymium and oxygen. It appears as a dark brown powder and is insoluble in water . Praseodymium oxide is known for its high melting point of 2,183°C and boiling point of 3,760°C . This compound is widely used in various industrial and scientific applications due to its unique properties, including its catalytic activity and high dielectric constant .
Vorbereitungsmethoden
Praseodymium oxide can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of praseodymium alkoxides to form a gel, which is then dried and calcined to obtain praseodymium oxide.
Molten Salt Method: This method involves the reaction of praseodymium salts with molten salts at high temperatures to produce praseodymium oxide.
Analyse Chemischer Reaktionen
Praseodymium oxide undergoes various chemical reactions, including:
Reduction: It can be reduced to praseodymium(III) oxide (Pr2O3) under certain conditions.
Substitution: Praseodymium oxide can react with halogens to form praseodymium halides.
Common reagents used in these reactions include nitric acid, acetic acid, and halogens. Major products formed from these reactions include praseodymium(IV) oxide, praseodymium(III) oxide, and praseodymium halides .
Wissenschaftliche Forschungsanwendungen
Praseodymium oxide has a wide range of scientific research applications, including:
Electronics: Due to its high dielectric constant, praseodymium oxide is used in nanodevices and microelectronics.
Optoelectronics: Praseodymium-doped materials are used in the fabrication of solar cells and other optoelectronic devices.
Sensing: Praseodymium oxide is used in sensors for detecting gases like ethanol.
Ceramics: It is used as a pigment in glass and ceramics industries.
Wirkmechanismus
The mechanism of action of praseodymium oxide in catalysis involves the adsorption of reactants onto the catalyst surface, followed by the formation of intermediate species and the subsequent release of products. For example, in the oxidation of carbon monoxide (CO) to carbon dioxide (CO2), CO binds to the catalyst surface to form a bidentate carbonate, which is then converted to a monodentate carbonate species that decomposes to release CO2 . This cycle continues, allowing the catalyst to facilitate the reaction repeatedly.
Vergleich Mit ähnlichen Verbindungen
Praseodymium oxide can be compared with other similar compounds, such as:
Cerium oxide (CeO2): Both praseodymium oxide and cerium oxide are used as catalysts and have similar oxidation states.
Neodymium oxide (Nd2O3): Neodymium oxide is used in similar applications as praseodymium oxide, including electronics and ceramics.
Lanthanum oxide (La2O3): Lanthanum oxide is used in optical materials and catalysts, similar to praseodymium oxide.
Eigenschaften
IUPAC Name |
oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Pr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFIPBUCKXDCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]O[Pr]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Pr2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.814 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














